N-(1-phenyloctylidene)hydroxylamine
Description
N-(1-Phenyloctylidene)hydroxylamine is a hydroxylamine derivative with the general structure R-NH-OH, where the nitrogen atom is substituted with a 1-phenyloctylidene group. According to IUPAC nomenclature (Rule C-841.1), such compounds are named by prefixing the substituent to "hydroxylamine" . The octylidene chain (an eight-carbon alkene) conjugated with a phenyl group imparts unique physicochemical properties, including increased lipophilicity compared to shorter-chain analogs.
Properties
CAS No. |
77611-70-2 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(1-phenyloctylidene)hydroxylamine |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-5-9-12-14(15-16)13-10-7-6-8-11-13/h6-8,10-11,16H,2-5,9,12H2,1H3 |
InChI Key |
KWAWZYOGDNCRLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyloctylidene)hydroxylamine typically involves the reaction of hydroxylamine with a suitable aldehyde or ketone. One common method is the condensation of hydroxylamine with 1-phenyloctanal under acidic or basic conditions to form the desired product. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained at room temperature to slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. The choice of method depends on the desired purity, yield, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyloctylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Scientific Research Applications
N-(1-phenyloctylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a probe for studying enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-phenyloctylidene)hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in various chemical transformations and biological interactions. The specific pathways and molecular targets depend on the context of its use, such as in enzymatic reactions or synthetic processes.
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Observations :
- The octylidene chain in the target compound likely enhances lipophilicity, affecting solubility and membrane permeability compared to shorter-chain analogs like N-(1-phenylethyl)hydroxylamine .
- Electron-donating groups (e.g., methoxy in N-(2-methoxyphenyl)hydroxylamine) influence metabolic stability and reactivity .
Metabolic and Chemical Reactivity
- N-(2-Methoxyphenyl)hydroxylamine: Metabolized by hepatic CYP enzymes (e.g., CYP1A, CYP2E1) to o-aminophenol and o-anisidine, with redox cycling implicated in toxicity . The octylidene chain in the target compound may reduce enzymatic accessibility, altering metabolic pathways.
- Reductive Stability : G90V rhodopsin mutants exhibit sensitivity to hydroxylamine, suggesting that N-substituted hydroxylamines may interact with protein environments via Schiff base destabilization .
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